Dihydro Fenofibrate-d6
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Overview
Description
Dihydro Fenofibrate-d6 is a labeled metabolite of Fenofibrate, a compound widely used in the treatment of hyperlipidemia. It is a reduced analog of Fenofibrate and is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C20H17D6ClO4, and it has a molecular weight of 368.88 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Fenofibrate-d6 involves the reduction of Fenofibrate. The process typically includes the use of deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dihydro Fenofibrate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions are used to convert carbonyl groups back into hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, which are often used in further biochemical studies .
Scientific Research Applications
Dihydro Fenofibrate-d6 is primarily used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on lipid metabolism and its potential role in reducing cholesterol levels.
Medicine: Investigated for its therapeutic potential in treating hyperlipidemia and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mechanism of Action
Dihydro Fenofibrate-d6 exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions collectively result in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The parent compound, widely used in the treatment of hyperlipidemia.
Fenofibric Acid: The active metabolite of Fenofibrate, also used in the treatment of hyperlipidemia.
Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.
Uniqueness
Dihydro Fenofibrate-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes .
Properties
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-LIJFRPJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675848 |
Source
|
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-82-3 |
Source
|
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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